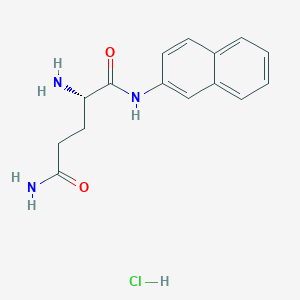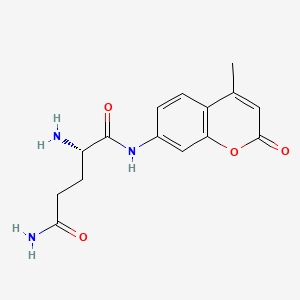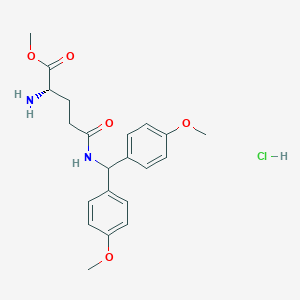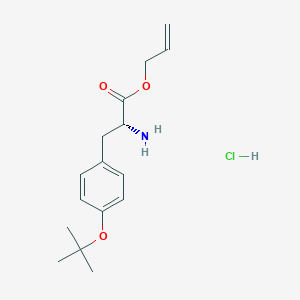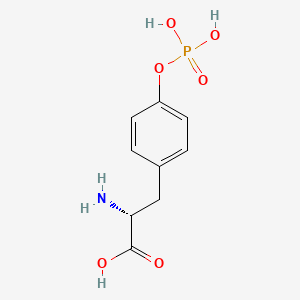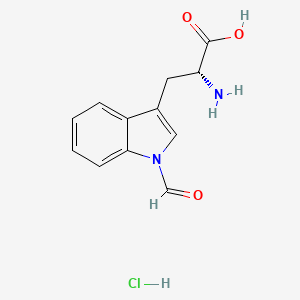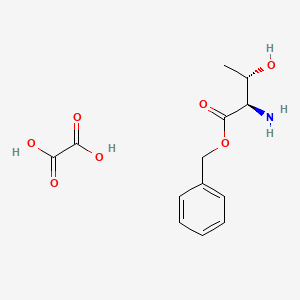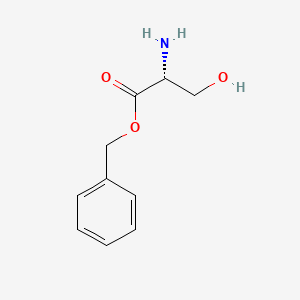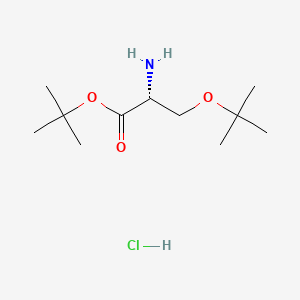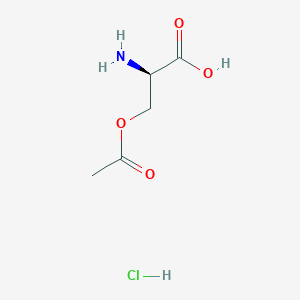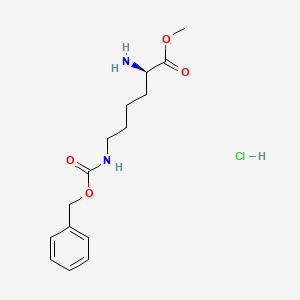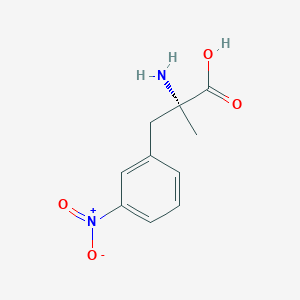
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224,21 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurochemical Research
(R)-α-Methyl-3-nitrophenylalanine, by virtue of being an analog of phenylalanine, plays a crucial role in neurochemical studies, particularly those focusing on the brain's serotonergic system. The compound has been used to study brain serotonin (5-HT) synthesis rates, leveraging its structural similarity to tryptophan, the serotonin precursor. This application underscores its utility in investigating neuropsychiatric disorders and the brain's response to pharmacological interventions, offering a deeper understanding of serotonin's role in mental health (Diksic & Young, 2001).
Analytical Chemistry
In analytical chemistry, the reaction of ninhydrin with amino acids, where (R)-α-Methyl-3-nitrophenylalanine can serve as a substrate, is a foundational method for detecting, isolating, and analyzing amino acids, peptides, and proteins. This reaction has broad applications across diverse scientific fields, including food science, forensic analysis, and biochemical research, demonstrating the compound's versatility beyond its biochemical implications (Friedman, 2004).
Propriétés
IUPAC Name |
(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGLYMLNDZAM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
